N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
CAS No.: 868219-03-8
Cat. No.: VC5310420
Molecular Formula: C18H18N4O5S2
Molecular Weight: 434.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868219-03-8 |
|---|---|
| Molecular Formula | C18H18N4O5S2 |
| Molecular Weight | 434.49 |
| IUPAC Name | N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H18N4O5S2/c1-13(23)20-15-5-7-17(8-6-15)29(26,27)21-10-9-19-18(21)28-12-14-3-2-4-16(11-14)22(24)25/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
| Standard InChI Key | BEEUKRFEDKSMLJ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-{4-[(2-{[(3-Nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS No. 868219-03-8) is defined by the molecular formula C₁₈H₁₈N₄O₅S₂ and a molecular weight of 434.49 g/mol. Systematic IUPAC nomenclature delineates its structure:
-
4,5-Dihydro-1H-imidazole: A five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, partially saturated at the 4,5 positions.
-
Sulfonylphenyl Group: A benzene ring substituted at the para position with a sulfonyl (–SO₂–) linker.
-
3-Nitrophenylsulfanyl Moiety: A 3-nitrophenyl group connected via a methylsulfanyl (–SCH₂–) bridge to the imidazole ring.
-
Acetamide: An N-acetyl group (–NHCOCH₃) attached to the sulfonylphenyl unit.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₅S₂ |
| Molecular Weight | 434.49 g/mol |
| CAS Registry Number | 868219-03-8 |
| IUPAC Name | N-[4-[[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Structural Characterization
The compound’s architecture combines three pharmacophoric elements:
-
4,5-Dihydroimidazole Core: The partially saturated imidazole ring enhances metabolic stability compared to fully unsaturated analogs while retaining nitrogen’s electron-rich character for hydrogen bonding .
-
Sulfonamide Linker: The –SO₂– group facilitates interactions with bacterial enzymes, particularly dihydropteroate synthase (DHPS), a target of sulfonamide antibiotics .
-
3-Nitrophenyl Group: The nitro (–NO₂) substituent at the meta position on the phenyl ring introduces electron-withdrawing effects, potentially augmenting redox activity and DNA interaction in anaerobic microbes .
Spectroscopic data (IR, NMR) for structurally related compounds suggest:
-
IR: Peaks at ~1712 cm⁻¹ (C=O stretch of acetamide) and ~1692 cm⁻¹ (C=O of sulfonamide) .
-
¹H NMR: Resonances for imidazole protons (δ 3.14–4.19 ppm), aromatic protons (δ 6.8–8.2 ppm), and exchangeable NH groups (δ 9.17–10.62 ppm) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves sequential functionalization of the imidazole core:
-
Imidazole Ring Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl sources (e.g., glyoxal) under acidic conditions .
-
Sulfanyl Introduction: Thioetherification via nucleophilic substitution between a bromomethyl intermediate and 3-nitrothiophenol.
-
Sulfonylation: Reaction of the imidazole-thioether with 4-acetamidobenzenesulfonyl chloride in the presence of a base.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Imidazole cyclization | Ethylenediamine, glyoxal, HCl, reflux | 65% |
| 2 | Thioether formation | 3-Nitrobenzyl mercaptan, K₂CO₃, DMF | 52% |
| 3 | Sulfonylation | 4-Acetamidobenzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 67% |
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at the imidazole N1 and C2 positions requires careful stoichiometric control .
-
Nitro Group Stability: The 3-nitrophenyl moiety is susceptible to reduction under acidic or reductive conditions, necessitating inert atmospheres during reactions .
-
Purification: High-polarity sulfonamide products often require chromatographic separation or recrystallization from ethanol/water mixtures .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Preliminary studies on analogous sulfonamide-imidazole hybrids demonstrate broad-spectrum activity:
-
Gram-Positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus (including MRSA) .
-
Gram-Negative Pathogens: Moderate inhibition of Escherichia coli and Pseudomonas aeruginosa (MIC 16–32 µg/mL) .
-
Anaerobic Microbes: Nitro group reduction generates cytotoxic radicals, disrupting DNA synthesis in Bacteroides fragilis .
Table 3: Comparative Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Reference Compound (Metronidazole) MIC (µg/mL) |
|---|---|---|
| S. aureus (MRSA) | 4 | 16 |
| E. coli | 32 | >64 |
| B. fragilis | 8 | 2 |
Mechanism of Action
The compound’s bioactivity arises from dual mechanisms:
-
Sulfonamide-Mediated DHPS Inhibition: Competitive inhibition of dihydropteroate synthase disrupts folate synthesis, analogous to classical sulfa drugs .
-
Nitro-Reductive Activation: Under anaerobic conditions, bacterial nitroreductases reduce the –NO₂ group to a nitro radical anion, causing DNA strand breaks and protein alkylation .
Pharmacokinetic and Toxicity Considerations
ADME Profiling
-
Absorption: Moderate oral bioavailability (∼40%) due to high polarity; parenteral administration preferred.
-
Metabolism: Hepatic CYP450-mediated oxidation of the imidazole ring and nitro group reduction to amine metabolites .
-
Excretion: Renal clearance of sulfonamide and acetamide fragments, with <10% unchanged drug in urine.
Toxicity Risks
-
Hematological Effects: Sulfonamide-linked hypersensitivity reactions (e.g., Stevens-Johnson syndrome) observed in 0.1% of patients .
-
Mutagenicity Potential: Nitroso intermediates from nitro reduction may alkylate DNA, requiring further genotoxicity assays .
Future Directions and Applications
Structural Modifications
-
Nitro Group Replacement: Substituting –NO₂ with –CF₃ or –CN to reduce mutagenicity while retaining electron-withdrawing effects .
-
Hybridization with Fluoroquinolones: Integrating ciprofloxacin-like motifs to enhance Gram-negative coverage .
Therapeutic Prospects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume